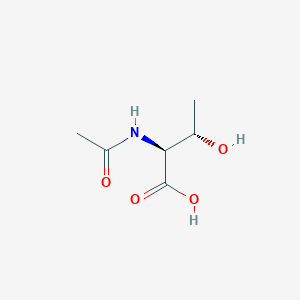

(2S,3S)-2-acetamido-3-hydroxybutanoic acid

Description

Background and Significance of N-Acetylated Amino Acids in Biochemical Systems

N-acetylated amino acids are derivatives of amino acids where an acetyl group is attached to the nitrogen atom of the amino group. ontosight.ai This modification can occur on free amino acids or, more commonly, at the N-terminus of proteins as a post-translational modification. ontosight.ainilssonlab.se The presence of the N-acetyl group alters the chemical properties of the amino acid, influencing its function and the behavior of the proteins in which it is found. creative-proteomics.com

N-terminal acetylation (Nt-acetylation) is one of the most common protein modifications in eukaryotes, affecting a vast number of proteins. nih.govoup.com It is estimated that over 80% of human proteins are acetylated at their N-terminus. creative-proteomics.com This modification involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the α-amino group of the N-terminal amino acid residue of a protein. oup.comcreative-proteomics.com The process is catalyzed by a family of enzymes known as N-terminal acetyltransferases (NATs). nih.govwikipedia.org

Nt-acetylation is largely a co-translational event, meaning it occurs while the protein is being synthesized on the ribosome. nih.govoup.com However, post-translational acetylation has also been observed. creative-proteomics.com This widespread modification is not easily reversible, suggesting it plays a fundamental and permanent role in a protein's life. wikipedia.org The prevalence of Nt-acetylation across a wide range of organisms, from yeast to humans, underscores its fundamental importance in cellular biology. wikipedia.org

The addition of an acetyl group to the N-terminus of a protein has profound effects on its structure and function. creative-proteomics.com By neutralizing the positive charge of the terminal amino group, acetylation alters the protein's surface charge distribution. creative-proteomics.com This can influence protein folding, stability, and interactions with other molecules. creative-proteomics.comcreative-proteomics.comnih.gov

Key functional roles of N-terminal acetylation include:

Protein Stability: Nt-acetylation can protect proteins from degradation by proteolytic enzymes. creative-proteomics.com The modification can either promote or inhibit protein degradation depending on the specific protein and the cellular context. nih.govrug.nl

Protein-Protein Interactions: The acetylated N-terminus can serve as a recognition site for other proteins, thereby mediating the formation of protein complexes. creative-proteomics.com

Subcellular Localization: N-terminal acetylation can influence where a protein resides within the cell, for example, by affecting its ability to be targeted to specific organelles or membranes. creative-proteomics.comnih.gov

Regulation of Gene Expression: Acetylation of histone proteins, a well-studied example, plays a crucial role in regulating gene expression by altering chromatin structure. creative-proteomics.comcreative-proteomics.com

The diverse impacts of N-acetylation highlight its role as a critical regulator of a multitude of cellular processes, including cell signaling, protein trafficking, and apoptosis. creative-proteomics.comnih.gov

(2S,3S)-2-acetamido-3-hydroxybutanoic acid is a specific stereoisomer of N-acetylthreonine. Threonine, an essential amino acid, possesses two chiral centers, at the α-carbon (C2) and the β-carbon (C3). nih.gov This results in four possible stereoisomers. nih.govpearson.com The naturally occurring form of threonine is (2S,3R)-threonine. pearson.com

The stereoisomers of threonine are:

(2S,3R)-threonine (L-threonine)

(2R,3S)-threonine (D-threonine)

(2S,3S)-threonine (L-allothreonine)

(2R,3R)-threonine (D-allothreonine)

The term "allo" is used to distinguish diastereomers, which are stereoisomers that are not mirror images of each other. ucsb.edu Therefore, L-allothreonine is the diastereomer of L-threonine.

This compound is the N-acetylated derivative of L-allothreonine. Its stereochemistry is defined by the 'S' configuration at both the C2 and C3 positions. This specific spatial arrangement of atoms influences its chemical and biological properties, distinguishing it from the other stereoisomers of N-acetylthreonine, such as N-acetyl-L-threonine, which has the (2S,3R) configuration. nih.gov The distinct stereochemistry of these molecules can lead to different interactions with enzymes and other biological molecules. nih.gov

| Compound Name | Systematic Name | Parent Amino Acid | Stereochemical Configuration |

|---|---|---|---|

| N-acetyl-L-threonine | (2S,3R)-2-acetamido-3-hydroxybutanoic acid | L-threonine | (2S,3R) |

| N-acetyl-D-threonine | (2R,3S)-2-acetamido-3-hydroxybutanoic acid | D-threonine | (2R,3S) |

| N-acetyl-L-allothreonine | This compound | L-allothreonine | (2S,3S) |

| N-acetyl-D-allothreonine | (2R,3R)-2-acetamido-3-hydroxybutanoic acid | D-allothreonine | (2R,3R) |

Historical Context of Research on Acetylated Butanoic Acid Derivatives

The study of butanoic acid, also known as butyric acid, dates back to the early 19th century when it was first identified from butter. wikipedia.org Research into its derivatives has since expanded significantly, revealing their importance in various industrial and biological applications. wikipedia.orgontosight.ainih.gov In the mid-20th century, the discovery of N-acetylated amino acids, such as N-acetyl-L-aspartic acid in the brain, opened up a new field of biochemical investigation. nih.gov

Early research on N-acetylated amino acids focused on their identification and distribution in biological tissues. nih.gov The discovery of N-terminal acetylation of proteins in the 1960s was a major breakthrough, though its widespread nature and functional significance were not fully appreciated until much later. nilssonlab.se The development of advanced analytical techniques, such as mass spectrometry, has been instrumental in identifying thousands of acetylated proteins and understanding the roles of specific acetylated amino acid derivatives. ontosight.aimdpi.com Research into the synthesis and separation of stereoisomers of acetylated amino acids, including derivatives of threonine and allothreonine, has been crucial for studying their specific biological activities. nih.gov

Research Objectives and Scope of the Review

The primary objective of this article is to provide a focused and detailed scientific overview of the chemical compound this compound. The scope is strictly limited to the following areas:

A thorough examination of the background and significance of N-acetylated amino acids in biochemical systems.

A detailed discussion of N-terminal acetylation as a post-translational modification.

An analysis of the role of N-acetylated amino acids in protein structure and function.

A classification and stereochemical consideration of N-acetylated hydroxybutanoic acids, with a specific focus on the (2S,3S) stereoisomer and its relationship to threonine and allothreonine derivatives.

A brief historical context of the research on acetylated butanoic acid derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO4 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

(2S,3S)-2-acetamido-3-hydroxybutanoic acid |

InChI |

InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5-/m0/s1 |

InChI Key |

PEDXUVCGOLSNLQ-UCORVYFPSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)C)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C)O |

Origin of Product |

United States |

Biochemical Pathways and Metabolic Roles of 2s,3s 2 Acetamido 3 Hydroxybutanoic Acid

Endogenous Formation and Degradation Mechanisms

The cellular pool of N-acetyl-L-threonine is maintained through a balance of synthesis and degradation, involving several enzymatic pathways.

Synthesis via Specific N-Acetyltransferases

N-acetyl-L-threonine can be synthesized through the direct action of N-acetyltransferase (NAT) enzymes. hmdb.ca These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the terminal nitrogen atom of a substrate. nih.gov This process, known as Nα-terminal acetylation (Nt-acetylation), is a widespread and highly conserved modification in eukaryotes, affecting approximately 85% of all human proteins. hmdb.canih.gov While much of this activity is co-translational, occurring on nascent polypeptide chains, N-acetylation of free amino acids like L-threonine can also occur. hmdb.cawikipedia.org The NATs are a family of enzymes responsible for the acetylation of various compounds, including arylamines and arylhydrazines, and play a crucial role in metabolism. nih.govwikipedia.org

The general reaction for the synthesis of N-acetyl-L-threonine is as follows: L-threonine + Acetyl-CoA → N-acetyl-L-threonine + CoA

Generation from Proteolytic Degradation of N-Acetylated Proteins

A significant source of endogenous N-acetyl-L-threonine is the breakdown of N-terminally acetylated proteins. hmdb.ca Nt-acetylation is a common protein modification that can influence protein stability, folding, and localization. nih.govresearchgate.net It can also mark specific proteins for degradation through the Ac/N-end rule pathway, a branch of the ubiquitin-mediated proteolytic system. nih.govnorthwestern.edu During the catabolism of these proteins, proteolytic enzymes generate smaller peptides, including those with an N-acetylated N-terminus. nih.gov Subsequent hydrolysis of these peptides can release N-acetylated amino acids, such as N-acetyl-L-threonine. nih.govnih.gov This process serves as a salvage pathway, allowing the cell to recover and reuse amino acids from modified proteins.

Catabolism by N-Acylpeptide Hydrolases and Aminoacylase I

The degradation of N-acetyl-L-threonine and related compounds is a two-step enzymatic process essential for recycling amino acids. nih.gov

N-Acylpeptide Hydrolase (APH): Peptides generated from the breakdown of N-acetylated proteins are substrates for N-acylpeptide hydrolase (also known as acylaminoacyl-peptidase). This enzyme cleaves the N-terminal acetylated amino acid from the rest of the peptide. nih.gov

Aminoacylase I (ACY1): The released N-acetyl-L-threonine is then acted upon by Aminoacylase I (ACY1). nih.govnih.gov ACY1 is a zinc-binding enzyme that catalyzes the hydrolysis of the acetyl group, releasing free L-threonine and acetate. hmdb.canih.gov This final step makes the amino acid available for new protein synthesis or for entry into catabolic pathways. nih.gov Genetic deficiency of ACY1 leads to an inborn error of metabolism characterized by the urinary excretion of various N-acetylated amino acids, including N-acetylthreonine. nih.gov

The table below summarizes the key enzymes involved in the formation and degradation of N-acetyl-L-threonine.

Table 1: Key Enzymes in N-acetyl-L-threonine Metabolism| Enzyme | Pathway | Function |

|---|---|---|

| N-Acetyltransferases (NATs) | Formation | Catalyze the transfer of an acetyl group from acetyl-CoA to L-threonine. hmdb.canih.gov |

| Proteases | Formation | Degrade N-acetylated proteins into smaller peptides. hmdb.canih.gov |

| N-Acylpeptide Hydrolase (APH) | Degradation | Cleaves N-acetylated amino acids from peptides. nih.gov |

| Aminoacylase I (ACY1) | Degradation | Hydrolyzes N-acetyl-L-threonine to yield free L-threonine and acetate. nih.govnih.gov |

Integration into Cellular Metabolism

The L-threonine released from the deacetylation of N-acetyl-L-threonine is a metabolically active molecule. It can be reutilized for protein synthesis or catabolized, with its breakdown products entering central metabolic pathways.

Pathways Leading to Glycine (B1666218) and Acetyl-CoA via Threonine Dehydrogenase Pathway

The primary catabolic route for threonine in many organisms is the threonine dehydrogenase pathway, which converts threonine into glycine and acetyl-CoA. creative-proteomics.comucl.ac.uk This pathway consists of two main enzymatic steps that occur in the mitochondria: nih.gov

L-threonine 3-dehydrogenase (TDH): This enzyme oxidizes L-threonine to 2-amino-3-ketobutyrate, an unstable intermediate. creative-proteomics.comnih.govnih.gov

2-amino-3-ketobutyrate CoA ligase (KBL or GCAT): This enzyme rapidly cleaves 2-amino-3-ketobutyrate, ligating it with coenzyme A to produce glycine and acetyl-CoA. creative-proteomics.comnih.govnih.gov The close association of TDH and KBL, potentially as a multi-enzyme complex, facilitates the efficient conversion of the unstable intermediate. ucl.ac.uknih.gov

This coupled reaction sequence is reversible in vitro, demonstrating the potential for interconversion between glycine and threonine. nih.gov While this pathway is significant in many mammals and prokaryotes, studies suggest it is a minor route in healthy adult humans, where the L-serine/threonine dehydratase pathway is predominant. nih.govreactome.org

Role in Intermediary Metabolism and Anabolic Processes

The products of the threonine dehydrogenase pathway, glycine and acetyl-CoA, are crucial intermediates that link threonine metabolism to broader cellular metabolic networks. creative-proteomics.comsajaa.co.za

Acetyl-CoA: As a central molecule in metabolism, acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO2, generating ATP for cellular energy. creative-proteomics.comnih.govsajaa.co.za It also serves as a key precursor for anabolic processes, including the synthesis of fatty acids and cholesterol. sajaa.co.zamdpi.com

Glycine: This amino acid plays several vital roles. It is a precursor for the synthesis of proteins, purines, and other important biomolecules. creative-proteomics.com Glycine is also a key component of one-carbon metabolism, where it can contribute one-carbon units (via the glycine cleavage system) that are essential for the synthesis of nucleotides and other cellular components. creative-proteomics.com

The integration of threonine catabolism into these core pathways highlights its importance in maintaining cellular energy balance and providing building blocks for anabolic synthesis. nih.govlibretexts.org

The table below outlines the metabolic fate of the products from the threonine dehydrogenase pathway.

Table 2: Metabolic Fates of Threonine Catabolites| Catabolite | Major Integrating Pathway | Metabolic Role |

|---|---|---|

| Acetyl-CoA | Tricarboxylic Acid (TCA) Cycle | Energy production (ATP synthesis). creative-proteomics.comnih.gov |

| Fatty Acid Synthesis | Precursor for lipid and cholesterol biosynthesis. sajaa.co.zamdpi.com | |

| Glycine | Protein Synthesis | Building block for new proteins. creative-proteomics.com |

| One-Carbon Metabolism | Donates one-carbon units for nucleotide synthesis. creative-proteomics.com | |

| Purine (B94841) Synthesis | Precursor for the synthesis of purine rings. creative-proteomics.com |

Influence on Protein Biogenesis, Turnover, and Stability

The modification of a threonine residue to form an N-acetyl-L-threonine residue can have profound effects on the life cycle of a protein. The stability and turnover rate of proteins are critical for maintaining cellular homeostasis, and PTMs are key regulators of these processes. cytoskeleton.comcytoskeleton.com

The N-terminal residue of a protein, in particular, plays a significant role in determining its metabolic stability. nih.gov The identity of this first amino acid can mark the protein for degradation, a concept known as the N-degron pathway. nih.gov Acetylation of the N-terminal amino group, including threonine, can alter this degradation signal. For instance, while a free, positively charged alpha-amino group can be recognized by ubiquitin ligases that target proteins for degradation, acetylation neutralizes this charge. nih.gov This blockage can prevent recognition by certain degradation pathways, thereby increasing the protein's half-life. Conversely, specific ubiquitin ligases in yeast, such as Doa10 and Not4, have been found to recognize acetylated N-terminal residues, marking these proteins for turnover. nih.gov

| Factor | Influence of Threonine Acetylation | Research Finding |

| Protein Stability | Can increase stability by blocking degradation signals at the N-terminus. | Acetylation of the N-terminus abrogates the positive charge, which can lower the affinity for ubiquitin ligases or autophagy substrate adaptors, thus preventing degradation. nih.gov |

| Protein Turnover | Can either increase or decrease turnover depending on the specific cellular machinery involved. | While acetylation can be protective, certain ubiquitin ligases are known to specifically recognize acetylated N-termini, creating "Ac/N-degrons" that mediate protein turnover. nih.gov |

| Protein Biogenesis | Affects the final mature protein product. | As a post-translational modification, it occurs after the initial polypeptide chain is synthesized by the ribosome, contributing to the final functional diversity of the proteome. wikipedia.org |

Enzymology and Mechanistic Studies Involving 2s,3s 2 Acetamido 3 Hydroxybutanoic Acid

Characterization of Enzymes Interacting with N-Acetylated Threonines

The enzymatic interactions involving N-acetylated threonine residues are diverse, ranging from their synthesis by N-acetyltransferases to their potential processing by other enzyme classes. Understanding these enzymes provides insight into the functional roles of this specific amino acid modification.

N-terminal acetylation is a widespread protein modification in eukaryotes, affecting a large portion of the proteome. nih.govnih.gov This process is carried out by a family of enzymes known as N-terminal acetyltransferases (NATs), which transfer an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the alpha-amino group of a nascent polypeptide. nih.govresearchgate.net

Structurally, the catalytic subunits of NATs typically feature a GCN5-related N-acetyltransferase (GNAT) fold, which is evolutionarily conserved. nih.govnih.gov Many NATs function as complexes, often comprising a catalytic subunit and one or more auxiliary subunits that can assist in anchoring the enzyme to the ribosome and regulating its activity. nih.gov

The classification of NATs (from NatA to NatF) is based on their distinct substrate specificities, particularly the amino acid residues at the N-terminus of the target protein. nih.govnih.gov N-acetyl-L-threonine is primarily formed by the action of the NatA complex. NatA acetylates proteins that have small N-terminal residues, such as serine, alanine (B10760859), threonine, cysteine, and valine, after the initial methionine has been cleaved off. nih.govresearchgate.net While serine and alanine are the most frequent targets for NatA, threonine is also a recognized substrate. researchgate.net

The substrate specificity of different NATs is a key feature of their biological function. For instance, the NatA complex modifies about 30-40% of proteins in the human proteome. researchgate.net Other NATs target different N-terminal sequences; for example, NatB acetylates N-termini where methionine is followed by acidic residues like aspartate or glutamate. nih.gov The NatE complex, which includes the catalytic subunit Naa50, shows a broader substrate specificity for N-terminal methionine followed by a variety of other amino acids. nih.govnih.gov This specificity ensures that a vast and diverse set of eukaryotic proteins undergoes N-terminal acetylation, a modification crucial for processes like protein degradation, subcellular localization, and the formation of protein complexes. nih.gov

| N-terminal Acetyltransferase (NAT) | Substrate Specificity (N-terminal amino acids) | References |

| NatA | Acetylates Ser, Ala, Thr , Val, Cys, or Gly after cleavage of the initiator methionine. | nih.govresearchgate.net |

| NatB | Acetylates Met-Asp-, Met-Glu-, Met-Asn-, and Met-Gln- sequences. | nih.gov |

| NatC | Acts on viral proteins. | nih.gov |

| NatD | Functions as a histone acetyltransferase. | nih.gov |

| NatE | Acetylates N-terminal Met followed by a less restricted set of amino acids. | nih.govnih.gov |

| NatF | Acetylates transmembrane proteins with N-terminal Met followed by Leu, Ile, Phe, Tyr, and Lys. | nih.gov |

Enzyme-Substrate Interactions and Specificity

Stereoselectivity and Regioselectivity of Biocatalytic Reactions

The precise three-dimensional structure of (2S,3S)-2-acetamido-3-hydroxybutanoic acid, defined by the stereochemistry at its α- and β-carbon atoms, is critical to its biological function. Biocatalytic methods are paramount for establishing this stereochemical integrity, offering a level of precision that is challenging to achieve through conventional chemical synthesis. researchgate.net Enzymes such as aldolases, hydroxylases, and deacetylases play pivotal roles in reactions involving this compound and its precursors, demonstrating remarkable control over stereoselectivity and regioselectivity.

Threonine aldolases, for instance, are powerful tools for asymmetric carbon-carbon bond formation. researchgate.net These enzymes catalyze the aldol (B89426) condensation of glycine (B1666218) with various aldehydes to produce β-hydroxy-α-amino acids. researchgate.net While these enzymes provide complete stereocontrol at the α-carbon, the specificity at the β-carbon can be more moderate. researchgate.net L-threonine transaldolases (LTTAs) offer excellent potential for controlling the stereochemistry at both chiral centers, making them highly valuable for the synthesis of specific diastereoisomers. researchgate.net

Another class of enzymes, 2-oxoglutarate-dependent hydroxylases, has been identified as a tool for genuine diastereoselective synthesis of β-hydroxy-α-amino acids. One such hydroxylase from Sulfobacillus thermotolerans catalyzes the hydroxylation of certain amino acids in a highly regioselective and stereoselective manner. nih.gov This enzymatic approach provides an alternative to aldolases for creating the desired L-threo configuration found in the parent amino acid, L-threonine. nih.gov

Furthermore, the existence of N-acetyl amino acid deacetylases, which catalyze the hydrolysis of the acetyl group from N-acetylated amino acids, underscores the biological relevance of this class of compounds. researchgate.net The specificity of these enzymes for N-acetylated substrates indicates a recognition mechanism that is inherently selective for this molecular structure, complementing the stereoselective synthesis of the amino acid backbone. researchgate.net

| Enzyme Class | Reaction Type | Selectivity Control | Relevance to this compound |

|---|---|---|---|

| L-Threonine Aldolases (L-TAs) | Aldol Condensation | High stereocontrol at α-carbon, moderate at β-carbon. researchgate.net | Synthesis of the L-threonine backbone. |

| L-Threonine Transaldolases (LTTAs) | Transaldolation | Provides controlled stereochemistry at both α and β positions. researchgate.net | Potential for highly selective synthesis of the L-threonine backbone. |

| 2-Oxoglutarate-Dependent Hydroxylases | Hydroxylation | Highly regioselective and stereoselective. nih.gov | Alternative route for creating the L-threo configuration. |

| N-acetyl amino acid deacetylase | Deacetylation | Specific for N-acetylated amino acids. researchgate.net | Demonstrates enzymatic recognition of the target compound's structure. |

Allosteric Regulation and Enzyme Promiscuity

The metabolic pathways connected to this compound are governed by sophisticated regulatory strategies. Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is a key feature. wikipedia.org This is often observed in the biosynthesis of its precursor, L-threonine. Concurrently, the concept of enzyme promiscuity, where an enzyme can catalyze reactions for non-native substrates, is crucial for understanding the potential synthesis and modification of N-acetylated compounds. nih.govresearchgate.net

Concerted Feedback Inhibition Mechanisms

The biosynthesis of L-threonine from L-aspartate is a classic example of a pathway regulated by feedback inhibition. Specifically, it is often controlled by a mechanism known as concerted feedback inhibition, where two or more end products of a pathway are required to inhibit the first enzyme. ias.ac.in This prevents one end product from shutting down the entire pathway when other products are still needed. ias.ac.in

A well-studied example is the aspartokinase from the bacterium Rhodospirillum tenue. This enzyme is subject to a unique pattern of concerted feedback inhibition by L-threonine plus L-methionine. nih.govresearchgate.net It is also inhibited by L-lysine, and this effect can be reversed by other amino acids like glycine or L-isoleucine. nih.govasm.org The concerted inhibition by L-threonine and L-lysine together is another regulatory feature found in many bacterial species. nih.govasm.org This allosteric regulation ensures that the production of aspartyl-phosphate, the common precursor, is finely tuned to the cell's requirements for several different amino acids. ias.ac.in Structural studies of threonine-sensitive aspartokinases reveal that the binding of the allosteric regulator, L-threonine, to regulatory domains induces significant conformational changes that lead to an open, inactive state of the enzyme, thereby reducing its affinity for substrates. nih.gov

| Organism | Enzyme | Inhibitory End Products (acting in concert) | Significance |

|---|---|---|---|

| Rhodospirillum tenue | Aspartokinase | L-Threonine + L-Methionine nih.govresearchgate.net | A novel pattern of concerted inhibition. nih.gov |

| Rhodospirillum tenue | Aspartokinase | L-Threonine + L-Lysine nih.govasm.org | A common regulatory mechanism in many bacteria. nih.gov |

| Bacillus species | Aspartokinase | L-Lysine + L-Threonine (multivalent inhibition) ias.ac.in | Ensures that moderate concentrations of one amino acid do not block the synthesis of others. ias.ac.in |

Investigation of Promiscuous Enzymatic Activities Towards N-Acetylated Threonines

Enzyme promiscuity is the ability of an enzyme to catalyze a reaction other than its primary, physiologically relevant one. This phenomenon is a key driver in the evolution of new metabolic pathways. researchgate.net The synthesis of this compound involves the transfer of an acetyl group to the amino group of L-threonine, a reaction catalyzed by N-acetyltransferases (NATs). frontiersin.org

NATs are a family of enzymes that transfer an acetyl group from the cofactor acetyl coenzyme A (AcCoA) to a substrate. frontiersin.orgfrontiersin.org While these enzymes often have specific primary substrates, they are also known to be promiscuous, acting on a wide range of compounds, including various drugs and carcinogens. researchgate.netfrontiersin.org Human NAT1 and NAT2, for example, exhibit different but broad substrate specificities. frontiersin.org This inherent promiscuity suggests that NATs could potentially catalyze the N-acetylation of free amino acids like L-threonine, even if this is not their designated primary function. The endogenous synthesis of N-acetylated amino acids has been observed, and while the breakdown of N-terminally acetylated proteins is one possible source, the direct enzymatic acetylation of free amino acids by promiscuous NATs remains a plausible pathway. nilssonlab.se

Similarly, other enzymes that act on acetylated molecules, such as N-acetylhexosamine 1-kinases, also exhibit promiscuous substrate specificity, tolerating diverse modifications on their target substrates. mdpi.com This broad acceptance of substrates is a recurring theme in the enzymology of acetylated compounds and suggests a network of reactions where enzymes can act on a variety of structurally related molecules, including N-acetylated threonines.

Analytical Methodologies for the Research of 2s,3s 2 Acetamido 3 Hydroxybutanoic Acid

Chromatographic Techniques

Chromatography is a fundamental tool for the separation and analysis of (2S,3S)-2-acetamido-3-hydroxybutanoic acid from complex mixtures. Various techniques are employed, each leveraging different chemical and physical properties of the molecule.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for separating biomolecules. hplc.eu In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. For underivatized amino acids, including threonine, a C18 column is often employed. acs.org The separation is typically achieved using a gradient elution, starting with a high concentration of an aqueous buffer (e.g., phosphate (B84403) buffer) and gradually increasing the concentration of an organic solvent like acetonitrile (B52724). acs.org This allows for the efficient separation of compounds with varying polarities.

Quantification is typically performed using a UV detector, as the peptide bond in the acetamido group exhibits absorbance at specific wavelengths. acs.org For enhanced sensitivity and specificity, especially in complex biological matrices, HPLC can be coupled with mass spectrometry (LC-MS).

Table 1: Representative HPLC Conditions for Amino Acid Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Shim-pack CLC-C18, 5 µm, 150 mm × 4.6 mm) |

| Mobile Phase A | 10 mM Phosphate Buffer (pH 7.4) |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 100% A, then a linear gradient to 50% B |

| Flow Rate | 1.0 mL/min acs.org |

| Detection | UV at 225 nm acs.org |

| Temperature | Ambient |

This table presents a typical set of starting conditions for the analysis of underivatized amino acids by RP-HPLC. Method optimization would be required for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Pre-Column Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds. However, due to the polar and non-volatile nature of amino acids and their derivatives, pre-column derivatization is a necessary step to increase their volatility. sigmaaldrich.com This process involves chemically modifying the analyte to make it suitable for GC analysis. sigmaaldrich.com

A common derivatization technique is silylation, which replaces the active hydrogens on the carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comwvu.edu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.com The derivatization reaction is typically carried out by heating the dried analyte with the silylating reagent in a suitable solvent like acetonitrile. wvu.edu

The resulting volatile derivatives are then separated on a capillary GC column and detected by a mass spectrometer. The mass spectrometer provides a mass spectrum, which is a fragmentation pattern unique to the derivatized molecule, allowing for its confident identification. sigmaaldrich.com

Table 2: Typical GC-MS Derivatization and Analysis Parameters

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) wvu.edu |

| Reaction Conditions | 100°C for 30 minutes in acetonitrile wvu.edu |

| GC Column | Capillary column (e.g., SLB™-5ms) sigmaaldrich.com |

| Carrier Gas | Helium |

| Temperature Program | Initial temperature of 70-100°C, followed by a ramp to a higher temperature (e.g., 280°C) sigmaaldrich.comwvu.edu |

| Detection | Mass Spectrometry (Electron Ionization) |

| Characteristic Fragments | Based on the derivatized structure, fragments corresponding to the loss of methyl groups, the silyl (B83357) group, and cleavage of the carbon backbone would be expected. |

Chiral Chromatography for Stereoisomer Resolution

This compound has two chiral centers, meaning it can exist as multiple stereoisomers. Chiral chromatography is a specialized form of HPLC that is used to separate these stereoisomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov

For the separation of N-acetylated amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., CHIROBIOTIC T), have proven to be effective. sigmaaldrich.comnih.gov These CSPs possess ionic groups and are compatible with a range of mobile phases, making them suitable for the direct analysis of polar and ionic chiral compounds. sigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector of the stationary phase and the enantiomers of the analyte, leading to different retention times.

Table 3: Chiral Stationary Phases for Amino Acid Derivative Resolution

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Applicable to |

|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin (e.g., CHIROBIOTIC T) sigmaaldrich.comnih.gov | Underivatized and N-acetylated amino acids sigmaaldrich.comnih.gov |

| Crown Ether-Based | Chiral Crown Ether | Underivatized amino acids nih.gov |

| Polysaccharide-Based | Amylose or Cellulose derivatives | Derivatized amino acids |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Amino Acid Profiling

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds like amino acids and their derivatives without the need for derivatization. halocolumns.comhplc.eu In HILIC, a polar stationary phase (e.g., silica, amide, or diol-based) is used with a mobile phase that has a high concentration of a non-polar organic solvent, such as acetonitrile, and a small amount of an aqueous buffer. halocolumns.comnih.gov

The separation mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase. halocolumns.com More polar analytes, like this compound, will have a stronger interaction with the aqueous layer and will be retained longer on the column. hplc.eu This technique is highly compatible with mass spectrometry, as the high organic content of the mobile phase facilitates efficient ionization. hplc.eu

Table 4: Typical HILIC Parameters for Polar Analyte Separation

| Parameter | Condition |

|---|---|

| Column | Amide-based (e.g., Waters XBridge Amide) or Diol-based (e.g., Luna HILIC) nih.govmdpi.com |

| Mobile Phase A | Aqueous buffer (e.g., 10-20 mM Ammonium Formate) halocolumns.comhplc.eu |

| Mobile Phase B | Acetonitrile halocolumns.comhplc.eu |

| Gradient | High initial concentration of B, gradually increasing the concentration of A |

| Detection | Mass Spectrometry (ESI-MS) hplc.eu |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to identify the different atoms in the molecule and how they are connected.

For this compound, ¹H NMR spectroscopy would provide information about the chemical environment of each hydrogen atom. The chemical shift (δ) of each proton signal is indicative of its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is characteristic of its functional group.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| C1 (Carboxyl) | - | ~175 | - |

| C2 (α-carbon) | ~4.4 | ~60 | Doublet |

| C3 (β-carbon) | ~4.2 | ~68 | Multiplet |

| C4 (Methyl on C3) | ~1.2 | ~20 | Doublet |

| C5 (Acetyl Methyl) | ~2.0 | ~23 | Singlet |

| C6 (Acetyl Carbonyl) | - | ~172 | - |

| NH (Amide) | ~8.0 | - | Doublet |

| OH (Hydroxyl) | Variable | - | Singlet/Doublet |

Note: These are predicted values based on the known spectra of L-threonine and N-acetylated amino acids. Actual experimental values may vary depending on the solvent and other experimental conditions. chemicalbook.comnorthwestern.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For N-acetylated amino acids like this compound, these methods provide a wealth of information about molecular structure, conformation, and hydrogen bonding. nih.govtechnologynetworks.com

In studies of related N-acetylated amino acids, IR and Raman spectra reveal characteristic bands corresponding to the vibrations of specific functional groups, such as the amide, carboxyl, and hydroxyl groups. technologynetworks.com For instance, the position and shape of the amide I and amide II bands are particularly sensitive to the secondary structure and hydrogen-bonding environment of the peptide-like backbone. The acetylation of the amino group simulates a peptide bond, making these studies relevant to understanding the conformational behavior of peptides. nih.gov

Combining experimental IR and Raman data with theoretical calculations, such as Density Functional Theory (DFT), allows for a detailed assignment of the observed vibrational modes. technologynetworks.comresearchgate.net This integrated approach has been successfully applied to other N-acetylated amino acids to understand their structural and vibrational properties in the solid state. researchgate.net The analysis of hydrogen bond frequency shifts and distances in these molecules has shown that the intramolecular hydrogen bonds in N-acetylated amino acids are generally stronger compared to those in their non-substituted counterparts. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of molecules, while tandem mass spectrometry (MS/MS) is used to elucidate their structure through fragmentation analysis. These techniques are widely used for the identification and quantification of amino acids and their derivatives. nih.govuts.edu.au

In the context of this compound, MS would confirm its molecular weight of 161.16 g/mol . nih.govnih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental formula C6H11NO4. nih.gov

Tandem mass spectrometry (MS/MS) provides valuable structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. unito.itnih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish it from isomers. For N-acetyl-L-threonine, a known MS/MS spectrum shows characteristic peaks that can be used for its identification. nih.gov The fragmentation of acetylated peptides often yields specific b- and y-ions, which correspond to fragments containing the N- and C-terminus, respectively. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful method for the sensitive and selective quantification of amino acids in complex biological samples. nih.govuts.edu.aumdpi.com

X-ray Crystallography for Solid-State Structure Determination of Related Complexes

While a specific crystal structure for this compound is not detailed in the provided search results, X-ray crystallography has been extensively used to study the structures of amino acids and their derivatives, as well as their complexes with other molecules. nih.govweizmann.ac.ilresearchgate.net For instance, the crystal structure of L-isoleucine, another amino acid, reveals a zwitterionic form with specific hydrogen bonding patterns that create layered structures. researchgate.net Similarly, studies on threonine aldolase (B8822740) complexes have utilized X-ray crystallography to understand substrate recognition at the atomic level. nih.gov This technique is fundamental for characterizing the solid-state conformation and intermolecular interactions, which are crucial for understanding the physical and chemical properties of the compound. mdpi.com

Rotational Spectroscopy for Gas-Phase Conformer Analysis of Related Amino Acids

Rotational spectroscopy is a high-resolution technique used to study the rotational motion of molecules in the gas phase. It provides highly accurate information about the molecular geometry and the distribution of different conformers. nih.govacs.org By measuring the frequencies of rotational transitions, researchers can determine the rotational constants of a molecule, which are directly related to its moments of inertia. nih.gov

For amino acids and their derivatives, which can exist in multiple conformations due to the flexibility of their backbone and side chains, rotational spectroscopy is a powerful tool for identifying the specific conformers present in the gas phase. nih.govnih.gov A study on the related amino acid L-threonine, using laser-ablation molecular-beam Fourier transform microwave (LA-MB-FTMW) spectroscopy, successfully identified seven different conformers in the gas phase. nih.govresearchgate.net The experimental rotational constants were compared with those predicted by ab initio calculations to conclusively identify each conformer. nih.gov This approach allows for a detailed understanding of the intrinsic conformational preferences of the molecule, free from intermolecular interactions present in the solid or liquid state. A similar approach could be applied to this compound to explore its conformational landscape in the gas phase.

Computational Chemistry Approaches

Computational chemistry provides theoretical tools to investigate the structure, properties, and reactivity of molecules. These methods complement experimental techniques by providing insights that are often difficult or impossible to obtain through experiments alone.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are computational techniques used to study the dynamic behavior of molecules over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and interactions at an atomic level. mdpi.com

For a molecule like this compound, MD simulations can be used to explore its conformational space in different environments, such as in a vacuum or in solution. acs.orgnih.gov By simulating the molecule in a water box, for example, one can study its interactions with solvent molecules and how these interactions influence its structure and dynamics. nih.gov The simulations can provide information on preferred conformations, the flexibility of different parts of the molecule, and the energetics of conformational transitions. acs.org These computational studies are valuable for interpreting experimental data and for gaining a deeper understanding of the molecule's behavior at a microscopic level.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. researchgate.netnih.gov These methods can accurately predict a wide range of molecular properties, including geometries, vibrational frequencies, and reaction energetics. researchgate.netmdpi.com

DFT calculations are often used in conjunction with spectroscopic techniques like IR and Raman to aid in the assignment of vibrational spectra. researchgate.net By calculating the theoretical vibrational frequencies and comparing them to the experimental spectrum, a more reliable assignment of the observed bands can be achieved. researchgate.net Furthermore, quantum chemical methods can be employed to study reaction mechanisms, predict reactivity, and calculate various electronic properties such as ionization potential and electron affinity. nih.govresearchgate.netnih.gov For this compound, DFT calculations could provide insights into its chemical reactivity, the nature of its intramolecular hydrogen bonds, and its electronic properties, offering a deeper understanding of its chemical behavior. researchgate.netnih.gov

Derivatives and Analogs of 2s,3s 2 Acetamido 3 Hydroxybutanoic Acid

Synthesis and Characterization of Structural Analogs

The synthesis of structural analogs of (2S,3S)-2-acetamido-3-hydroxybutanoic acid allows for a systematic investigation of how modifications to its core structure influence its properties. These modifications can be targeted at the N-acetyl group, the hydroxyl and carboxylic acid functionalities, or through the formation of larger peptide structures.

The N-acetyl group is a key feature of this compound, influencing its polarity and potential for hydrogen bonding. Research into modifying this group can lead to analogs with altered solubility, stability, and biological activity. While specific studies on a wide range of N-acyl derivatives of L-allothreonine are not extensively documented, the general principles of N-acylation of amino acids are well-established. These methods can be applied to synthesize analogs with different acyl chain lengths or functionalities.

Common modifications would involve replacing the acetyl group with other acyl groups, such as:

N-propionyl: Introducing a slightly larger, more hydrophobic group.

N-butyryl: Further increasing the hydrophobicity.

N-benzoyl: Incorporating an aromatic moiety, which can introduce new interactions such as pi-stacking.

The synthesis of these analogs can typically be achieved by reacting L-allothreonine with the corresponding acyl chloride or anhydride under basic conditions. Characterization of these new compounds would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and mass spectrometry to determine the molecular weight.

Table 1: Potential N-Acyl Derivatives of (2S,3S)-2-amino-3-hydroxybutanoic acid

| Derivative Name | Acyl Group | Potential Synthetic Reagent | Expected Change in Properties |

| (2S,3S)-2-propionamido-3-hydroxybutanoic acid | Propionyl | Propionyl chloride | Increased hydrophobicity |

| (2S,3S)-2-butyramido-3-hydroxybutanoic acid | Butyryl | Butyryl chloride | Further increased hydrophobicity |

| (2S,3S)-2-benzamido-3-hydroxybutanoic acid | Benzoyl | Benzoyl chloride | Introduction of aromatic character |

The hydroxyl and carboxylic acid groups are critical functional groups that contribute to the chemical reactivity and biological interactions of this compound. Modifications at these sites can produce a variety of derivatives, including esters and amides.

Esterification of the Carboxylic Acid: The carboxylic acid group can be converted to an ester, which masks its negative charge and increases its lipophilicity. This can be achieved through Fischer esterification, reacting the N-acetylated amino acid with an alcohol in the presence of an acid catalyst. For example, reaction with methanol would yield the methyl ester.

Amidation of the Carboxylic Acid: The carboxylic acid can also be converted to an amide by reacting it with an amine in the presence of a coupling agent. This modification can introduce a wide range of substituents, depending on the amine used, and can significantly alter the molecule's ability to act as a hydrogen bond donor and acceptor.

Modification of the Hydroxyl Group: The secondary hydroxyl group can be a target for modifications such as acylation to form an ester or alkylation to form an ether. These changes would remove a key hydrogen bond donor and alter the steric and electronic properties of the molecule.

Table 2: Potential Derivatives from Alterations of Functional Groups

| Derivative Type | Functional Group Modified | General Synthetic Approach | Resulting Functional Group |

| Ester | Carboxylic Acid | Fischer Esterification | -COOR |

| Amide | Carboxylic Acid | Amide coupling | -CONR₂ |

| O-Acyl derivative | Hydroxyl | Acylation | -OCOR |

| O-Alkyl derivative | Hydroxyl | Alkylation | -OR |

Incorporating this compound into peptide chains is a significant area of research, as it introduces a non-proteinogenic amino acid with a unique stereochemistry. The synthesis of dipeptides and oligopeptides containing this residue allows for the investigation of its effects on peptide conformation, stability, and biological activity.

The synthesis of such peptides typically follows standard solid-phase or solution-phase peptide synthesis protocols journal-imab-bg.org. The N-acetylated form of L-allothreonine can be coupled to another amino acid or a growing peptide chain using activating agents to facilitate peptide bond formation. For instance, a dipeptide could be synthesized by coupling N-acetyl-L-allothreonine with the methyl ester of another amino acid, such as glycine (B1666218) or alanine (B10760859) nih.gov.

The resulting peptides can be characterized by techniques such as HPLC for purification and mass spectrometry and NMR for structural confirmation. The presence of the allothreonine residue is expected to influence the secondary structure of the peptide due to its unique stereochemistry.

Stereoisomeric Variants and Their Distinct Research Aspects

The stereochemistry of this compound is a defining feature. Comparative studies with its stereoisomers are essential for understanding the role of chirality in its chemical and biological properties.

(2S,3R)-2-acetamido-3-hydroxybutanoic acid, or N-acetyl-L-threonine, is the diastereomer of N-acetyl-L-allothreonine. The only difference between these two molecules is the configuration at the β-carbon (C3). This subtle difference in stereochemistry can lead to significant differences in their physical, chemical, and biological properties.

Physicochemical Properties: A study on the monolayer characteristics of N-alkanoyl-substituted threonine and allo-threonine amphiphiles revealed that the diastereomeric head group structure strongly affects their specific characteristics at the air-water interface nih.gov. This suggests that the spatial arrangement of the hydroxyl and methyl groups influences intermolecular interactions and packing.

Enzymatic Activity: The stereochemistry at the β-carbon can also impact how these molecules interact with enzymes. For example, a study on L-threonine aldolase (B8822740) from Escherichia coli showed that while the enzyme is most active with L-threonine, L-allothreonine is also a substrate, albeit with about 25% of the activity umich.edunih.gov. This indicates that the enzyme can tolerate the different stereochemistry at C3, but it affects the efficiency of the reaction. While this study was on the non-acetylated forms, it highlights the potential for differential enzymatic processing of the N-acetylated diastereomers.

Separation and Analysis: The separation of these diastereomers is a critical aspect of their research. A procedure has been described for the separation of a diastereoisomeric mixture of N-acetyl-D-allothreonine and N-acetyl-L-threonine nih.govjst.go.jpebi.ac.uk. This method involves converting the mixture to their ammonium salts and using their differential solubility in ethanol to effect separation. This highlights the physical differences that arise from the stereochemical variation.

Research into the D-stereoisomers of acetylated amino acids, such as N-acetyl-D-allothreonine ((2R,3R)-2-acetamido-3-hydroxybutanoic acid) and N-acetyl-D-threonine ((2R,3S)-2-acetamido-3-hydroxybutanoic acid), is important for several reasons, including their potential for unique biological activities and their use in racemic mixtures for resolution studies.

Synthesis and Separation: The synthesis of D-allothreonine derivatives can be achieved from L-threonine through epimerization and subsequent N-acetylation daneshyari.com. The separation of racemic mixtures of acetylated amino acids is a common challenge in organic chemistry. Enzymatic resolution is a powerful technique for this purpose. For instance, acylase I from porcine kidney is known to stereospecifically hydrolyze the N-acetyl group of L-amino acids, leaving the N-acetyl-D-amino acid intact scielo.org.mx. This allows for the separation of the two enantiomers.

Chromatographic Resolution: High-performance liquid chromatography (HPLC) with chiral stationary phases is another widely used method for the separation of enantiomers and diastereomers of amino acids and their derivatives mdpi.comjst.go.jp. These methods are crucial for obtaining stereoisomerically pure compounds for further study.

The study of racemic mixtures and the development of resolution methods are fundamental for accessing the individual stereoisomers and investigating their distinct properties.

Table 3: Stereoisomers of 2-acetamido-3-hydroxybutanoic acid

| Compound Name | Stereochemistry | Relationship to (2S,3S) form |

| This compound | L-allo | - |

| (2S,3R)-2-acetamido-3-hydroxybutanoic acid | L-threo | Diastereomer |

| (2R,3R)-2-acetamido-3-hydroxybutanoic acid | D-allo | Enantiomer |

| (2R,3S)-2-acetamido-3-hydroxybutanoic acid | D-threo | Diastereomer |

Metal Complexes and Coordination Chemistry of this compound

The N-acetylated derivative of the amino acid L-threonine, this compound, presents multiple potential coordination sites for metal ions. The presence of the carboxylate group, the amide group, and the hydroxyl group on the side chain allows for a variety of binding modes. The study of its metal complexes is crucial for understanding its potential roles in biological systems and for the development of new coordination compounds with specific chemical properties.

Synthesis and Characterization of Metal Chelates

The synthesis of metal chelates with this compound typically involves the reaction of a soluble metal salt with the deprotonated form of the N-acetylated amino acid in an appropriate solvent. Common methods for the synthesis of amino acid-metal complexes, which can be adapted for N-acetyl-L-threonine, include the reaction of a metal salt with the amino acid in an aqueous solution, often with the pH adjusted to ensure deprotonation of the carboxylic acid group .

For instance, the synthesis of a transition metal complex can be achieved by mixing an aqueous or alcoholic solution of a metal chloride (e.g., CuCl₂, CoCl₂, ZnCl₂) with a solution of this compound. The pH of the solution is typically raised by the addition of a base, such as sodium hydroxide, to facilitate the formation of the carboxylate anion, which then coordinates to the metal ion . The resulting metal complex may precipitate from the solution and can be isolated by filtration, washed, and dried.

The characterization of these newly synthesized metal chelates relies on a combination of spectroscopic and analytical techniques to determine their composition, structure, and the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: This technique is instrumental in identifying the coordination of the ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the functional groups of this compound are expected. A significant shift in the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) is a strong indicator of its involvement in coordination. For example, in uncoordinated sodium salts of amino acids, these bands appear at specific wavenumbers, which shift upon coordination to a metal ion . Furthermore, changes in the vibrational bands of the amide group (N-H and C=O stretching) and the hydroxyl group (O-H stretching) can provide evidence for their participation in the coordination sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation can elucidate the binding mode of the ligand.

Electronic (UV-Vis) Spectroscopy: For complexes involving transition metals with d-d electronic transitions, UV-Vis spectroscopy can offer insights into the coordination geometry around the metal center. The position and intensity of the absorption bands are characteristic of the electronic environment of the metal ion and can help in determining whether the geometry is, for example, octahedral or tetrahedral researchgate.net.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions, such as Cu(II) or Co(II), EPR spectroscopy is a powerful tool to probe the local symmetry of the metal coordination environment researchgate.net.

Elemental Analysis and Mass Spectrometry: These techniques are used to confirm the stoichiometry of the metal complexes, determining the ratio of metal ions to ligands.

| Technique | Expected Observations upon Complexation | Information Gained |

| Infrared (IR) Spectroscopy | Shift in carboxylate (COO⁻), amide (C=O, N-H), and hydroxyl (O-H) stretching frequencies. | Identification of coordinating functional groups. |

| NMR Spectroscopy | Changes in chemical shifts of ¹H and ¹³C nuclei near binding sites. | Elucidation of the ligand's binding mode in solution. |

| UV-Vis Spectroscopy | Appearance of d-d transition bands for transition metals. | Information on the coordination geometry of the metal ion. |

| EPR Spectroscopy | Characteristic signals for paramagnetic metal ions. | Details on the local symmetry of the metal's coordination sphere. |

| Elemental Analysis | Determination of the elemental composition. | Confirmation of the stoichiometry of the complex. |

| Mass Spectrometry | Measurement of the mass-to-charge ratio of the complex. | Verification of the molecular weight and composition. |

Structural Analysis of Coordination Environments

The structural analysis of metal complexes of this compound aims to define the precise arrangement of the ligand around the central metal ion, including coordination number, geometry, and bond lengths. X-ray crystallography is the most definitive technique for obtaining this information for solid-state samples acs.org.

Based on the coordination chemistry of related amino acids and their N-acetylated derivatives, several coordination modes can be anticipated for this compound. The most common mode for amino acids is N,O-bidentate chelation, forming a stable five-membered ring involving the amino nitrogen and a carboxylate oxygen wikipedia.org. However, the acetylation of the amino group in this compound may alter this typical behavior. The amide nitrogen is generally a weaker donor than a primary amine. Consequently, coordination is more likely to occur through the carboxylate oxygen and potentially the amide oxygen or the hydroxyl oxygen of the side chain.

Potential coordination modes include:

Monodentate coordination: Through one of the carboxylate oxygens.

Bidentate chelation:

Through both carboxylate oxygens, forming a four-membered ring.

Through one carboxylate oxygen and the amide oxygen, forming a larger chelate ring.

Through one carboxylate oxygen and the hydroxyl oxygen of the side chain.

Bridging coordination: The carboxylate group could bridge two metal centers.

The preferred coordination geometry around the metal ion (e.g., octahedral, tetrahedral, square planar) will be influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. For example, a 1:2 metal-to-ligand ratio with a divalent metal ion could result in a tetrahedral or square planar geometry if the ligand acts as a bidentate chelate, or an octahedral geometry if water molecules or other co-ligands are also coordinated researchgate.net.

Research Applications and Biotechnological Potential of 2s,3s 2 Acetamido 3 Hydroxybutanoic Acid

As Chiral Building Blocks in Organic Synthesis

The precise three-dimensional arrangement of atoms in (2S,3S)-2-acetamido-3-hydroxybutanoic acid makes it a valuable chiral building block in organic synthesis. Chiral building blocks are stereochemically pure compounds used as starting materials to construct complex molecules with specific stereoisomeric forms, a critical requirement for pharmaceuticals and bioactive natural products. nih.gov The inherent chirality of N-acetyl-L-threonine allows chemists to control the stereochemical outcome of synthetic reactions, avoiding the need for difficult separation of enantiomers later in the process. wikipedia.org

Natural products often possess intricate molecular architectures with multiple stereocenters that are crucial for their biological activity. nih.gov The synthesis of these molecules is a significant challenge that often relies on starting with smaller, enantiomerically pure fragments. nih.govresearchgate.net this compound serves as an ideal precursor due to its two contiguous stereocenters (at the C2 and C3 positions) and its versatile functional groups.

The hydroxyl and carboxylic acid moieties can be chemically modified or used to form new bonds, while the N-acetyl group provides stable protection for the amine, which can be deprotected at a later synthetic stage. This structural motif, a β-hydroxy-α-amino acid, is a core component of numerous biologically active compounds, including peptide antibiotics and protease inhibitors. researchgate.net Synthetic strategies can leverage the fixed (2S,3S) configuration to build larger, stereochemically complex targets, ensuring the final product has the correct orientation for its biological function. nih.gov

| Chiral Precursor Type | Common Synthetic Application | Example Target Class |

| β-Hydroxy-α-amino acids | Synthesis of peptide backbones | Protease Inhibitors researchgate.net |

| Amino Alcohols | Formation of chiral ligands and catalysts | Pharmaceuticals |

| Camphor Derivatives | Asymmetric Diels-Alder reactions | Steroids researchgate.net |

| Hydroxyaspartic Acid Derivatives | Multifunctional building blocks | Fungal metabolites nih.gov |

The formation of carbon-carbon bonds is a fundamental process in organic synthesis. When this process creates a new stereocenter, controlling the stereochemical outcome is paramount. Chiral auxiliaries are often employed for this purpose; they are temporarily attached to a molecule to direct the formation of a specific stereoisomer during a reaction, after which they are removed. wikipedia.org

While not a classical chiral auxiliary in the vein of Evans oxazolidinones, the stereodefined structure of this compound can itself direct the stereoselective formation of new bonds. youtube.com For example, in aldol (B89426) reactions involving the enolate derived from this molecule, the existing stereocenters can influence the facial selectivity of the reaction. researchgate.netyoutube.com The bulky side chain and the fixed spatial orientation of the substituents create a biased environment, favoring the approach of electrophiles from one direction over the other. This diastereoselective control is crucial for building contiguous stereocenters with the correct relative and absolute configuration, a common challenge in the synthesis of polyketide natural products and other complex molecules.

In Biocatalysis and Green Chemistry

Biocatalysis—the use of enzymes to catalyze chemical reactions—is a cornerstone of green chemistry. It offers an environmentally friendly alternative to conventional chemical methods, which can rely on toxic reagents, harsh conditions, and heavy metals. researchgate.netacs.orgnih.gov Enzymatic reactions are typically performed in water under mild conditions, are highly specific, and generate less waste. d-nb.infonih.gov

Enzymes are powerful catalysts, but their natural substrate scope or efficiency may be limited for industrial applications. Enzyme engineering aims to improve these properties through directed evolution or rational design. This compound and related N-acyl amino acids are key substrates for several classes of enzymes, making them useful tools for these studies.

For instance, aminoacylases are enzymes that hydrolyze N-acyl amino acids. researchgate.net The efficiency and selectivity of different aminoacylases can be tested using N-acetyl-L-threonine as a model substrate. By creating mutant libraries of these enzymes and screening them for enhanced activity towards this compound, researchers can develop improved biocatalysts. nih.gov Similarly, L-threonine aldolases, which catalyze the reversible aldol reaction between glycine (B1666218) and aldehydes, are targets for protein engineering to improve their stereoselectivity and conversion rates for non-natural substrates. researchgate.net Understanding how these enzymes interact with substrates like N-acetyl-L-threonine provides valuable insight for designing more robust and versatile biocatalysts. nih.gov

N-acyl-amino acids (NAAAs) are valuable compounds used as biosurfactants in cosmetics and food products. d-nb.info Traditional chemical synthesis often involves acyl chlorides, which are derived from hazardous chemicals like phosgene. researchgate.netnih.gov Biocatalytic methods provide a sustainable alternative for producing NAAAs such as this compound.

Enzymatic synthesis of the amide bond in NAAAs can be achieved through several routes. nih.gov Hydrolases, such as lipases or aminoacylases, can be used to catalyze the condensation of a fatty acid (or in this case, acetic acid) with an amino acid. d-nb.infonih.gov These reactions are often performed in non-aqueous solvents or biphasic systems to shift the reaction equilibrium towards synthesis rather than hydrolysis. Another approach involves ATP-dependent enzymes, like N-acyl amino acid synthases, which activate the carboxylic acid to facilitate amide bond formation. d-nb.info These biocatalytic strategies represent a greener, safer, and more sustainable manufacturing process for this important class of molecules. nih.govresearchgate.net

| Synthesis Method | Key Reagents/Catalysts | Environmental Considerations |

| Chemical Synthesis | Acyl chlorides, phosgene, organic solvents, coupling agents | Use of toxic and corrosive reagents; generation of hazardous waste. researchgate.net |

| Biocatalytic Synthesis | Isolated enzymes (e.g., lipases, aminoacylases), whole cells | Aqueous reaction media, mild conditions, biodegradable catalysts, reduced waste. d-nb.infonih.gov |

Role in Cellular Models and Experimental Systems

While direct studies on the application of exogenously supplied this compound in cell culture models are not widely reported, the molecule is relevant as an endogenous metabolite in biological systems. N-terminal acetylation is one of the most common post-translational modifications of proteins in eukaryotes, where an acetyl group is added to the alpha-amino group of the first amino acid residue of a protein. hmdb.cawikipedia.org Threonine is one of the amino acids susceptible to this modification.

N-acetylated amino acids, including N-acetyl-L-threonine, are released during the metabolic turnover and degradation of acetylated proteins by hydrolase enzymes. hmdb.ca As such, it is a natural component of cellular metabolism. The metabolism of its parent amino acid, L-threonine, is critical for producing key intermediates like acetyl-CoA and pyruvate, which fuel the tricarboxylic acid (TCA) cycle for energy production. nih.govlibretexts.org Furthermore, threonine metabolism is important for maintaining mucosal integrity and immune function. nih.gov

In experimental systems, N-acetyl-L-threonine has been used in toxicological studies to establish safety profiles. For example, studies in rat models have determined the no-observed-adverse-effect-level (NOAEL) for dietary exposure, confirming its low systemic toxicity. nih.gov Such in vivo studies are essential for assessing the biological impact of metabolites. The principles of using acetylated amino acids in experimental systems are also demonstrated by the use of Nε-acetyl-lysine to study histone modifications in mammalian cells, a technique that helps elucidate the role of acetylation in gene regulation. labome.com This highlights the potential for using N-acetyl-L-threonine in similar experimental setups to investigate the functional consequences of protein acetylation. technologynetworks.com

| Biological Context | Role of N-acetyl-L-threonine | Significance |

| Protein Metabolism | Product of N-terminally acetylated protein degradation. hmdb.ca | Natural endogenous metabolite in eukaryotic cells. |

| Cellular Energy | Related to L-threonine catabolism, which produces acetyl-CoA. nih.gov | Contributes to central metabolic pathways like the TCA cycle. |

| Toxicology Studies | Test substance in in vivo experimental models. nih.gov | Establishes safety and no-observed-adverse-effect-level (NOAEL). |

| Post-Translational Modification | Represents an N-acetylated amino acid. wikipedia.org | Can be used to study the biological roles of protein acetylation. labome.comtechnologynetworks.com |

Studies in Microbial Metabolism and Regulation

The metabolism of L-threonine in bacteria is a well-documented process, often involving cleavage to acetyl-CoA and glycine. nih.gov The introduction of an acetyl group to form N-acetyl-L-threonine implicates it in the broader context of N-acetylation, a crucial post-translational modification in bacteria. frontiersin.org This modification can influence protein function, stability, and interaction. frontiersin.org

In prokaryotes, lysine (B10760008) acetylation is known to regulate fundamental pathways, including central metabolism and transcriptional regulation. frontiersin.org While direct studies on N-acetyl-L-threonine's metabolic role are limited, the enzymatic machinery for acetylation is widespread. Lysine acetyltransferases (KATs) transfer an acetyl group from acetyl-CoA to lysine residues. frontiersin.org The presence and activity of such enzymes suggest that N-acetylation of amino acids, including threonine, could be a mechanism for metabolic regulation. The acetyl group donor, acetyl-CoA, is a central node in metabolism, derived from glycolysis and the catabolism of amino acids like threonine, isoleucine, and leucine, linking N-acetylation directly to the cell's metabolic state. frontiersin.org The characterization of microbial metabolites in human feces is also an emerging area, suggesting that derivatives like N-acetyl-L-threonine could play a role in gut microbiota metabolism and host-microbe interactions. nih.gov

Investigation in Eukaryotic Protein Systems (e.g., yeast, cell lines)

In eukaryotes, N-terminal acetylation is one of the most common protein modifications, affecting approximately 85% of proteins. nih.gov This process, catalyzed by N-terminal acetyltransferases (NATs), involves the transfer of an acetyl group from acetyl-CoA to the α-amino group of a protein's starting residue. nih.gov While serine and alanine (B10760859) are the most frequently acetylated termini, threonine-starting proteins are also subject to this modification. nih.gov

The acetylation of threonine residues can significantly influence the properties and functions of proteins. cymitquimica.com Post-translational modifications, such as O-linked glycosylation, also occur on threonine residues, where a sugar molecule is attached to the oxygen atom of its side chain. wikipedia.org This highlights the threonine residue as a critical site for various modifications that regulate protein stability and activity. wikipedia.org

Recent proteomic studies have begun to uncover the complexity of protein modifications, including pyrophosphorylation, which can alter protein-protein interactions. acs.org For instance, studies on N-acetylglucosamine kinase (NAGK) revealed that modifications can destabilize existing binding events with other proteins. acs.org Although not directly involving N-acetyl-L-threonine, these findings illustrate how modifications on or near amino acid residues can serve as regulatory switches in eukaryotic protein systems. The dysfunction or dysregulation of enzymes involved in Nα-modification has been linked to various human diseases, underscoring the importance of understanding these processes. mdpi.com

Modulation of Biological Processes in in vitro and animal studies (e.g., embryonic stem cell proliferation and differentiation)

L-threonine is recognized as an indispensable nutrient for cell growth and proliferation, including that of embryonic stem cells (ESCs). mdpi.comresearchgate.net ESCs are pluripotent cells capable of self-renewal and differentiation into all cell types of an organism. nih.govplos.org The maintenance of this pluripotent state is tightly regulated by a network of signaling pathways and transcription factors. mdpi.comnih.gov

Studies have shown that L-threonine plays a role in regulating embryonic stem cell proliferation and differentiation. researchgate.net Key signaling pathways involved in ESC fate decisions include the LIF/STAT3, PI3K/Akt, and MEK/ERK pathways. mdpi.comnih.govmdpi.com Leukemia inhibitory factor (LIF) is crucial for maintaining the undifferentiated state of mouse ESCs by activating the STAT3 pathway. nih.govmdpi.com The withdrawal of LIF or the inhibition of these pathways typically induces differentiation. mdpi.com

While direct research on the effects of N-acetyl-L-threonine on ESCs is not extensively documented, the role of its parent molecule is significant. The differentiation of ESCs can be directed toward specific lineages, such as ectoderm, mesoderm, and endoderm, by modulating culture conditions and introducing specific molecules. nih.govnih.gov For example, retinoic acid is known to induce differentiation by repressing pluripotency-associated genes and activating ectoderm markers. plos.org Given that N-acetylated amino acids can have unique biological activities distinct from their non-acetylated counterparts, N-acetyl-L-threonine represents a candidate for investigation in the modulation of ESC fate. mdpi.com

| Gene/Pathway | Role in ESCs | Modulation Effect | Reference |

|---|---|---|---|

| STAT3 | Maintains pluripotency and self-renewal | Activation by LIF inhibits differentiation | nih.govmdpi.com |

| Oct4, Nanog | Core pluripotency transcription factors | Expression is high in undifferentiated cells; repressed during differentiation | plos.org |

| PI3K/GSK-3 | Regulates proliferation and pluripotency | Inhibition can promote differentiation | nih.gov |

| MEK/ERK | Signaling pathway often associated with differentiation | Inhibition helps maintain pluripotency | mdpi.com |

| Hdac7 | Histone deacetylase involved in differentiation | Expression increases during differentiation, promoting mesodermal fates | plos.orgnih.gov |

Analytical Standards and Reagents for Metabolomics Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, relies heavily on high-quality analytical standards for accurate identification and quantification of metabolites. nih.gov

Development of Reference Materials for Metabolic Profiling

This compound serves as a reference material in metabolic profiling studies. nih.gov The use of well-characterized reference materials is crucial for ensuring data quality, comparability across different laboratories, and the long-term reproducibility of results. nih.gov Standard Reference Materials (SRMs), such as SRM 1950 ("Metabolites in Human Plasma") from NIST, are often used as quality control samples to evaluate instrument performance and correct for batch-to-batch variation. nih.gov While not an SRM itself, pure N-acetyl-L-threonine can be included in custom standard mixtures used to calibrate analytical platforms and validate methods for untargeted metabolomics.

Use in Quantification of Endogenous Amino Acids and Derivatives

In clinical and nutritional research, the precise quantification of endogenous amino acids and their derivatives in biological fluids like plasma and urine is essential for diagnosing and monitoring metabolic conditions. nih.govnih.gov Analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are widely used for this purpose due to their sensitivity and specificity. nih.govnih.gov

This compound is often included in the panel of analytes quantified in these multi-component assays. nih.govnih.gov Because a blank biological matrix free of endogenous analytes does not exist, methods like the surrogate matrix approach and the use of stable isotope-labeled internal standards are employed for accurate calibration and quantification. nih.govresearchgate.net The validation of these methods includes assessing linearity, limits of quantification (LOQ), precision, and accuracy to ensure reliable results. nih.govresearchgate.net

| Technique | Principle | Application | Reference |

|---|---|---|---|